4'-C-Hydroxymethyl Modification Preserves RNA Hybridization Affinity While Maintaining Moderate DNA Binding Selectivity
Oligodeoxynucleotides incorporating the 4'-C-hydroxymethyl uridine modification (derived from the target protected intermediate) exhibit markedly differential hybridization behavior toward complementary DNA versus RNA targets. In thermal denaturation experiments, 17-mer oligodeoxynucleotides containing a single central 4'-C-hydroxymethyl modification showed moderately to strongly lowered melting temperature (Tm) toward complementary DNA, but only small Tm decreases toward complementary RNA [1]. This target-dependent hybridization selectivity distinguishes the 4'-C-hydroxymethyl modification from unmodified controls and from certain other 4'-C-substituents that uniformly destabilize both DNA and RNA duplexes.
| Evidence Dimension | Thermal stability (melting temperature, Tm) of oligonucleotide duplexes |
|---|---|
| Target Compound Data | Moderately to strongly lowered Tm toward complementary DNA; only small Tm decreases toward complementary RNA (exact Tm differences relative to unmodified control not reported numerically in abstract) |
| Comparator Or Baseline | Unmodified oligodeoxynucleotide (17-mer, 15-mer, 14-mer controls) |
| Quantified Difference | Differential Tm impact: stronger destabilization for DNA:DNA duplexes than for DNA:RNA duplexes |
| Conditions | Melting temperature experiments with complementary DNA and complementary RNA; 17-mer, 15-mer, and 14-mer oligodeoxynucleotides containing one or two 4'-C-hydroxymethyl modifications in central or terminal positions |
Why This Matters
This differential hybridization profile indicates that oligonucleotides containing the 4'-C-hydroxymethyl modification are particularly suitable for RNA-targeting applications (e.g., antisense, siRNA) where maintaining RNA binding affinity is essential while minimizing off-target DNA interactions.
- [1] Nielsen KD, et al. Oligonucleotide analogues containing 4'-C-(hydroxymethyl)uridine: synthesis, evaluation and mass spectrometric analysis. Bioorg Med Chem. 1995;3(11):1493-1502. View Source
